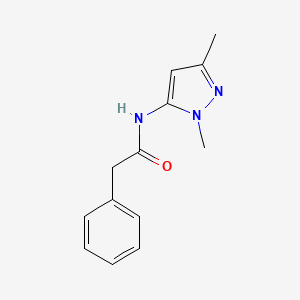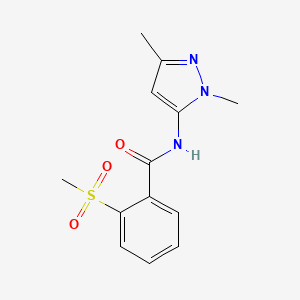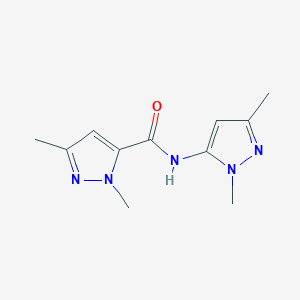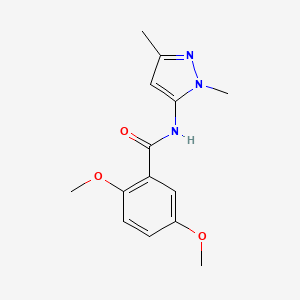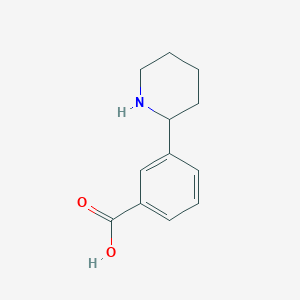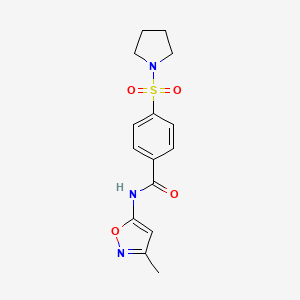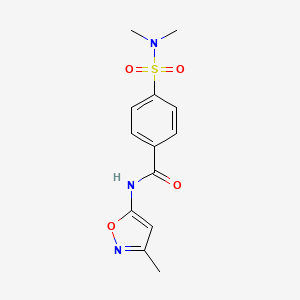
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide, commonly known as DMSO-5, is a highly versatile and useful compound that has been used in scientific research for decades. DMSO-5 has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a solvent, a reagent, and a catalyst in a variety of experiments, and it has been studied extensively for its biochemical and physiological effects.
科学研究应用
DMSO-5 has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various compounds, and as a solvent for a variety of reactions. It has also been used in the study of enzyme kinetics and as a stabilizing agent for proteins. Additionally, DMSO-5 has been used in the study of drug metabolism and drug delivery systems.
作用机制
The mechanism of action of DMSO-5 is not fully understood. However, it is believed to act as a proton shuttle, allowing protons to move between different molecules. This is thought to facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. Additionally, DMSO-5 has been found to act as an electron donor, which can lead to the formation of new radicals.
Biochemical and Physiological Effects
DMSO-5 has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, DMSO-5 has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been found to have an effect on the immune system, as it can increase the production of certain immune cells. Finally, DMSO-5 has been found to have an effect on gene expression, which can lead to changes in the production of certain proteins.
实验室实验的优点和局限性
The main advantages of using DMSO-5 in lab experiments are its versatility and its low toxicity. It is a highly effective solvent and reagent, and it has a low toxicity, making it safe to use in most experiments. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of DMSO-5 is its volatility, which can make it difficult to control in certain experiments. Additionally, it has a strong odor, which can be unpleasant for some people.
未来方向
There are many potential future directions for research into DMSO-5. One potential direction is to further explore its effects on gene expression and its potential applications in gene therapy. Additionally, further research could be done into its effects on the immune system and its potential applications in the development of new drugs. Additionally, further research could be done into its effects on drug metabolism and its potential applications in drug delivery systems. Finally, further research could be done into its effects on enzymes and its potential applications in the study of enzyme kinetics.
合成方法
DMSO-5 is synthesized through a reaction between dimethylsulfoxide (DMSO) and 3-methyl-1,2-oxazol-5-yl)benzamide (MOBA). The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature and takes about 1 hour to complete.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKUZCNSRZPTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
